2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
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Overview
Description
The compound "2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The 1,3,4-oxadiazole derivatives have been extensively studied due to their potential as antimalarial agents and their unique spectral properties, which make them suitable for various applications in organic electronics.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazide, as demonstrated in the preparation of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives . The reaction conditions play a significant role in the synthesis, with a notable yield of 78.9% achieved under optimized conditions. Additionally, the Suzuki cross-coupling reaction has been employed to create symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole, using various boronic acids and palladium catalysis under phase transfer conditions .
Molecular Structure Analysis
The molecular structures of these derivatives are characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1HNMR), providing detailed insights into their chemical composition and structure . The presence of different aryl groups attached to the oxadiazole core influences the molecular structure and, consequently, the compound's properties.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is highlighted by their ability to undergo further functionalization. For instance, chlorination of certain derivatives leads to the formation of trichloromethyl-substituted oxadiazoles with enhanced antimalarial activity . The synthesis process often involves intermediate steps, such as the formation of 1-benzoyl-2-(trichloroacetyl)hydrazines, which are then cyclized to yield the desired oxadiazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely linked to their molecular structure. These compounds exhibit maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm . Their electrochemical properties have also been studied, revealing their potential in electronic applications . The spectral characteristics, including absorption and emission spectra, are influenced by the nature of the substituents on the oxadiazole ring .
Scientific Research Applications
Applications in Antimicrobial and Hemolytic Activities
The compound 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole and its derivatives have been explored for their antimicrobial properties. A study synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which displayed significant activity against selected microbial species, demonstrating the potential of these compounds in microbial inhibition. The study also evaluated the hemolytic activity of these compounds, showing that most of them exhibit less toxicity, which is promising for future biological applications, except for some compounds that displayed higher cytotoxicity (Gul et al., 2017).
Applications in Structural and Spectral Analysis
1,3,4-oxadiazole compounds, including 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole, have also been utilized in structural and spectral analysis. Studies have focused on the crystal structures of such compounds, revealing their planar molecular structures and stabilization through intermolecular interactions. These compounds exhibit specific UV absorption and photoluminescent properties, which are influenced by their aryl groups, making them suitable for various spectroscopic studies and applications in material sciences (Jiang et al., 2014; Yu et al., 2006).
Applications in Optoelectronics
Additionally, 1,3,4-oxadiazole derivatives are recognized for their applications in optoelectronics. Their optical nonlinearity properties, particularly their behavior as optical limiters, make them suitable for use in optoelectronic devices. The presence of bromine in these compounds enhances their potential in this field, indicating the significance of 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole derivatives in the development of advanced optoelectronic materials (Chandrakantha et al., 2011).
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-4-2-1-3-6(7)9-13-12-8(5-11)14-9/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMSKBWHIMTWFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225258 |
Source
|
Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
CAS RN |
733044-96-7 |
Source
|
Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733044-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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